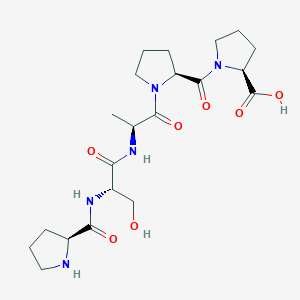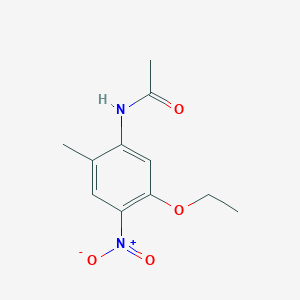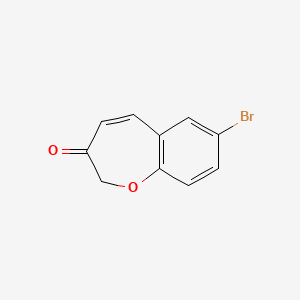
1-Benzoxepin-3(2H)-one, 7-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoxepin-3(2H)-one, 7-bromo- is a brominated derivative of benzoxepin, a heterocyclic compound containing both oxygen and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-3(2H)-one, 7-bromo- typically involves the bromination of benzoxepin derivatives. One common method is the electrophilic bromination of 1-Benzoxepin-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1-Benzoxepin-3(2H)-one, 7-bromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzoxepin-3(2H)-one, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxepin derivatives.
Substitution: Formation of substituted benzoxepin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Benzoxepin-3(2H)-one, 7-bromo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzoxepin-3(2H)-one, 7-bromo- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoxepin-3(2H)-one: The non-brominated parent compound.
1-Benzoxepin-3(2H)-one, 7-chloro-: A chlorinated derivative with similar properties.
1-Benzoxepin-3(2H)-one, 7-fluoro-: A fluorinated derivative with distinct electronic properties.
Uniqueness
1-Benzoxepin-3(2H)-one, 7-bromo- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can affect the compound’s biological activity, potentially leading to improved therapeutic properties.
Propiedades
Número CAS |
381220-95-7 |
|---|---|
Fórmula molecular |
C10H7BrO2 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
7-bromo-1-benzoxepin-3-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-2-4-10-7(5-8)1-3-9(12)6-13-10/h1-5H,6H2 |
Clave InChI |
ZDKSNWRHRPFJFM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=CC2=C(O1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
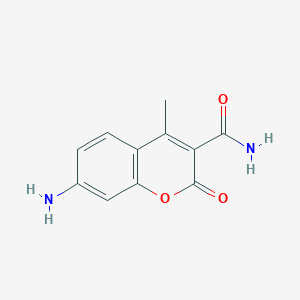
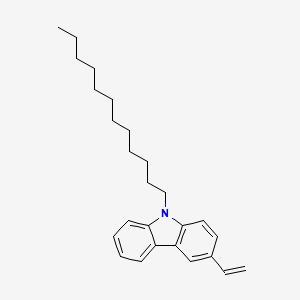
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
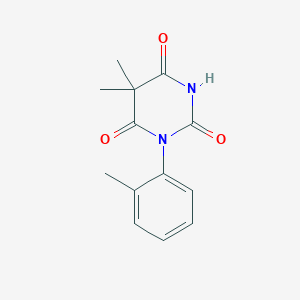
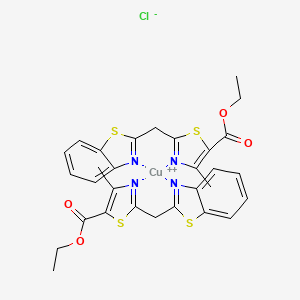
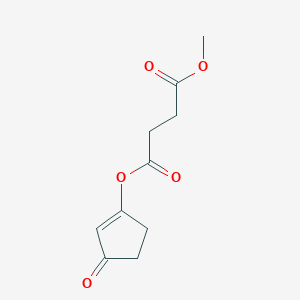

![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)

